
2-(Diethylamino)-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diethylamino)-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a diethylamino group and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of diethylamine with a pyridine derivative, followed by cyclization and carboxylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.
化学反应分析
Types of Reactions
2-(Diethylamino)-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can result in a wide range of functionalized pyrimidine and pyridine compounds.
科学研究应用
2-(Diethylamino)-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can act as a ligand in biochemical assays and studies.
Industry: It is used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 2-(Diethylamino)-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can enhance binding affinity through hydrogen bonding or electrostatic interactions. The pyridine and pyrimidine rings provide a rigid framework that can fit into specific binding sites, modulating the activity of the target molecules.
相似化合物的比较
Similar Compounds
- 2-(Dimethylamino)-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid
- 2-(Diethylamino)-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid
- 2-(Diethylamino)-4-(pyridin-2-yl)pyrimidine-6-carboxylic acid
Uniqueness
2-(Diethylamino)-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the diethylamino group and the carboxylic acid on the pyrimidine ring can result in distinct interactions with molecular targets, making it a valuable compound for various applications.
属性
分子式 |
C14H16N4O2 |
|---|---|
分子量 |
272.30 g/mol |
IUPAC 名称 |
2-(diethylamino)-4-pyridin-2-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C14H16N4O2/c1-3-18(4-2)14-16-9-10(13(19)20)12(17-14)11-7-5-6-8-15-11/h5-9H,3-4H2,1-2H3,(H,19,20) |
InChI 键 |
GZVLRAOVBCDFED-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=NC=C(C(=N1)C2=CC=CC=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




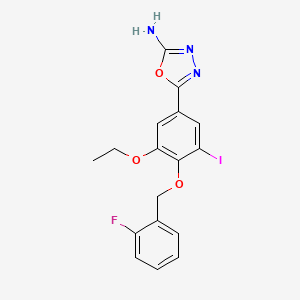
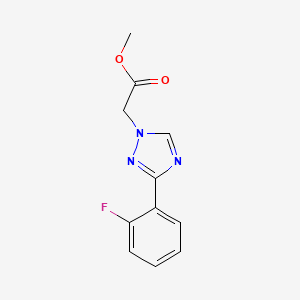

![6-Bromo-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11789713.png)
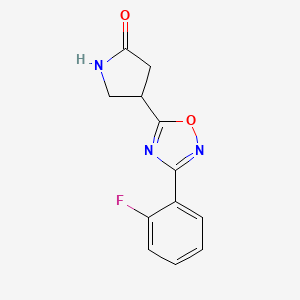
![2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-C]pyridine](/img/structure/B11789715.png)
![5,6-dimethyl-2-phenyl-1H-benzo[d]imidazole](/img/structure/B11789723.png)
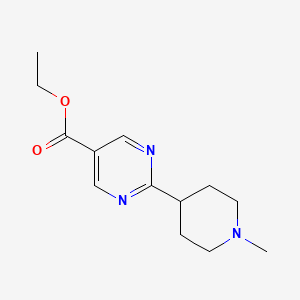

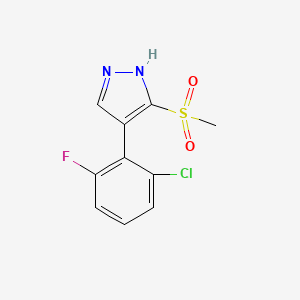
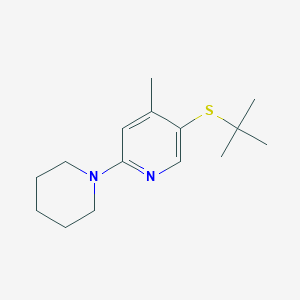
![6-(4-Ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11789754.png)
